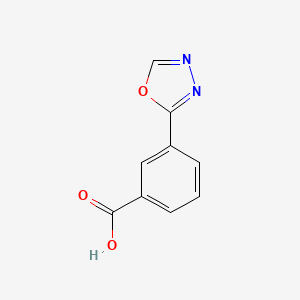

3-(1,3,4-Oxadiazol-2-yl)benzoic acid

Description

BenchChem offers high-quality 3-(1,3,4-Oxadiazol-2-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3,4-Oxadiazol-2-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPAHMZEXVECGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176505-26-2 | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The (1,3,4-Oxadiazol-2-yl)benzoic Acid Scaffold: A Technical Guide for Drug Discovery

Introduction

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of therapeutic efficacy, favorable pharmacokinetics, and synthetic accessibility is paramount. Among the privileged heterocyclic structures, the 1,3,4-oxadiazole ring has emerged as a cornerstone in the design of new therapeutic agents.[1][2] Its metabolic stability, ability to engage in hydrogen bonding, and role as a bioisostere for amide and ester functionalities make it a highly attractive moiety for drug development professionals.[3][4] When coupled with a benzoic acid group, the resulting (1,3,4-Oxadiazol-2-yl)benzoic acid core presents a versatile platform for targeting a wide array of biological targets.

While specific data for the compound with CAS number 1432610-64-4, namely 3-(1,3,4-Oxadiazol-2-yl)benzoic acid, is not extensively documented in publicly accessible literature, this guide will provide a comprehensive technical overview of the broader class of (1,3,4-Oxadiazol-2-yl)benzoic acids. We will delve into the synthetic strategies for accessing this scaffold, discuss its key physicochemical and pharmacological properties, and present experimental protocols relevant to its screening and characterization. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in drug discovery and development.

Synthesis of the (1,3,4-Oxadiazol-2-yl)benzoic Acid Scaffold

The construction of the 2,5-disubstituted 1,3,4-oxadiazole ring is a well-established transformation in organic synthesis, with numerous methods available.[5] A common and efficient approach involves the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. For the synthesis of a (1,3,4-Oxadiazol-2-yl)benzoic acid, a logical starting point is the corresponding isophthalic acid derivative.

Proposed Synthetic Protocol for 3-(1,3,4-Oxadiazol-2-yl)benzoic acid

The following is a proposed step-by-step methodology for the synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzoic acid, based on established synthetic routes for analogous compounds.[6][7] The rationale behind the choice of reagents and conditions is to ensure a high-yielding and scalable process.

Step 1: Mono-esterification of Isophthalic Acid

The selective protection of one of the two carboxylic acid groups of isophthalic acid is the initial critical step. This can be achieved by reacting isophthalic acid with one equivalent of an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst.

-

Protocol:

-

Suspend isophthalic acid (1 equivalent) in a suitable solvent such as toluene.

-

Add methanol (1.1 equivalents) and a catalytic amount of sulfuric acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, and neutralize with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the mono-methyl isophthalate.

-

Step 2: Amidation to form the Hydrazide

The remaining free carboxylic acid is then converted to the corresponding acyl hydrazide.

-

Protocol:

-

Dissolve the mono-methyl isophthalate (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activate the carboxylic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add hydrazine hydrate (1.2 equivalents) to the activated acid and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield the methyl 3-(hydrazinecarbonyl)benzoate.

-

Step 3: Acylation of the Hydrazide

The newly formed hydrazide is then acylated. For the unsubstituted 1,3,4-oxadiazole ring, formic acid can be used.

-

Protocol:

-

Reflux the methyl 3-(hydrazinecarbonyl)benzoate (1 equivalent) in an excess of formic acid.

-

Monitor the reaction by TLC.

-

Upon completion, remove the excess formic acid under reduced pressure to obtain the 1-formyl-2-(3-(methoxycarbonyl)benzoyl)hydrazine.

-

Step 4: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

The final step is the cyclodehydration of the diacylhydrazine intermediate to form the 1,3,4-oxadiazole ring. This is often achieved using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5]

-

Protocol:

-

Carefully add phosphorus oxychloride (2-3 equivalents) to the 1-formyl-2-(3-(methoxycarbonyl)benzoyl)hydrazine (1 equivalent) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully quench with ice-water.

-

Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution, dry, and concentrate to yield methyl 3-(1,3,4-oxadiazol-2-yl)benzoate.

-

Step 5: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the desired benzoic acid.

-

Protocol:

-

Dissolve the methyl 3-(1,3,4-oxadiazol-2-yl)benzoate (1 equivalent) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-(1,3,4-Oxadiazol-2-yl)benzoic acid.

-

Caption: Proposed synthetic workflow for 3-(1,3,4-Oxadiazol-2-yl)benzoic acid.

Physicochemical and Pharmacokinetic Considerations

The (1,3,4-Oxadiazol-2-yl)benzoic acid scaffold possesses a unique combination of physicochemical properties that are highly relevant in a drug discovery context.

-

Acidity: The benzoic acid moiety provides an acidic handle (pKa ~4-5), which can be crucial for interacting with biological targets through ionic interactions or for modulating solubility.

-

Lipophilicity: The overall lipophilicity (logP) of the molecule can be tuned by the substitution pattern on the benzoic acid ring. The 1,3,4-oxadiazole ring itself is a relatively polar heterocycle.

-

Bioisosterism: The 1,3,4-oxadiazole ring is a well-known bioisostere of ester and amide groups.[3][4] This substitution can lead to improved metabolic stability by blocking hydrolysis by esterases and amidases. This bioisosteric replacement can also enhance cell permeability and oral bioavailability.[8]

-

Hydrogen Bonding: The nitrogen atoms in the 1,3,4-oxadiazole ring can act as hydrogen bond acceptors, which can be critical for binding to protein targets.[9]

Potential Biological Activities and Therapeutic Applications

The 1,3,4-oxadiazole nucleus is a common feature in a wide range of biologically active compounds.[1][10] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, as summarized in the table below.

| Biological Activity | Example Compound Class | Reference(s) |

| Antimicrobial | 2,5-Disubstituted-1,3,4-oxadiazoles | [11][12] |

| Anti-inflammatory | 2-(Naphthyloxymethyl)-1,3,4-oxadiazole derivatives | [11] |

| Anticancer | 2,5-Diaryl substituted 1,3,4-oxadiazoles | [13] |

| Antitubercular | 2-(4-nitro-pyrrol-2-yl)-5-aryl-1,3,4-oxadiazoles | [1] |

| Antiviral | Raltegravir (containing a 1,3,4-oxadiazole moiety) | [10] |

| Anticonvulsant | 1,3,4-Oxadiazole derivatives of phthalimide | [1] |

Given this precedent, the (1,3,4-Oxadiazol-2-yl)benzoic acid scaffold represents a promising starting point for the development of novel therapeutics in these areas. The benzoic acid moiety can serve as a key pharmacophore for interacting with targets or as a handle for further derivatization to optimize potency and pharmacokinetic properties.

Caption: Potential modulation of a signaling pathway by a (1,3,4-Oxadiazol-2-yl)benzoic acid derivative.

Experimental Protocols for Screening and Characterization

Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a novel (1,3,4-Oxadiazol-2-yl)benzoic acid derivative on a cancer cell line.

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions until confluent.

-

Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Analytical Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. For 1,3,4-oxadiazole derivatives, the chemical shifts of the carbon atoms in the oxadiazole ring are characteristic.[14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A purity of >95% is generally required for biological testing.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O of the carboxylic acid and the C=N and C-O-C vibrations of the oxadiazole ring.[15]

Conclusion and Future Directions

The (1,3,4-Oxadiazol-2-yl)benzoic acid scaffold is a promising platform for the development of new therapeutic agents. Its synthetic accessibility, favorable physicochemical properties, and the proven biological activities of related compounds make it an attractive area for further investigation. While specific data for 3-(1,3,4-Oxadiazol-2-yl)benzoic acid (CAS 1432610-64-4) is limited, the general principles outlined in this guide provide a solid foundation for its synthesis, characterization, and biological evaluation.

Future research in this area could focus on the synthesis of a library of derivatives with diverse substitution patterns on the benzoic acid ring to establish structure-activity relationships (SAR). Further exploration of the bioisosteric replacement of the carboxylic acid with other acidic functional groups could also lead to compounds with improved pharmacokinetic profiles.[16] The continued exploration of this versatile scaffold is likely to yield novel drug candidates with the potential to address unmet medical needs.

References

-

Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Journal of Cell Science & Therapy. 2016. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal. 2025. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. 2022. [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews: Journal of Chemistry. 2015. [Link]

-

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. 2013. [Link]

-

GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Authorea. 2025. [Link]

-

Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. New Journal of Chemistry. 2021. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. 2022. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. 2024. [Link]

-

One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters. 2025. [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. 2017. [Link]

-

A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin. 2023. [Link]

-

Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. RSC Advances. 2022. [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. 2019. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. The Open Medicinal Chemistry Journal. 2025. [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. 2022. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. 2022. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. 2025. [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. 2022. [Link]

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm. 2016. [Link]

-

Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Academia.edu. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. drughunter.com [drughunter.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. rroij.com [rroij.com]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. updatepublishing.com [updatepublishing.com]

- 16. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,3,4-Oxadiazole Benzoic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-oxadiazole ring, particularly when integrated with a benzoic acid scaffold, represents a "privileged" structural motif in medicinal chemistry. Its remarkable versatility and broad spectrum of pharmacological activities have established it as a cornerstone in the design and development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the 1,3,4-oxadiazole benzoic acid scaffold, delving into its synthesis, diverse therapeutic applications, and the critical structure-activity relationships that govern its biological efficacy. We will explore the causality behind synthetic choices and provide detailed experimental insights to empower researchers in their quest for next-generation therapeutics.

The 1,3,4-Oxadiazole Moiety: A Privileged Scaffold

The five-membered heterocyclic 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and favorable pharmacokinetic properties.[1] The inclusion of a benzoic acid moiety often enhances the molecule's ability to interact with biological targets through hydrogen bonding and provides a key handle for synthetic modification. This combination has led to the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]

The unique electronic and structural features of the 1,3,4-oxadiazole ring, with its pyridine-type nitrogen atoms, facilitate effective binding to various enzymes and receptors through a multitude of weak interactions, thereby eliciting a diverse range of bioactivities.[4][7] This inherent versatility makes the 1,3,4-oxadiazole benzoic acid scaffold a focal point of intense research in drug discovery.[1]

Synthetic Strategies: From Benzoic Acid to Bioactive Scaffold

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles frequently commences with benzoic acid or its derivatives, a testament to the scaffold's accessibility and modularity.[8][9] A common and efficient synthetic pathway involves the conversion of a substituted benzoic acid to its corresponding acid hydrazide, followed by cyclization.

Core Synthetic Workflow

A prevalent and reliable method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the dehydrative cyclization of N,N'-diacylhydrazines. This can be achieved through a multi-step process starting from a substituted benzoic acid.

Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole from Benzoic Acid

Step 1: Esterification of Benzoic Acid

-

To a solution of the desired substituted benzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.

Step 2: Formation of the Acid Hydrazide

-

Dissolve the synthesized methyl ester in ethanol.

-

Add hydrazine hydrate (80-99%) in a slight excess.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature. The acid hydrazide often precipitates out of the solution.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pure acid hydrazide.

Step 3: Acylation of the Acid Hydrazide

-

Dissolve the acid hydrazide in a suitable solvent like pyridine or dichloromethane.

-

Add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like DCC or EDC) dropwise at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction mixture appropriately to isolate the N,N'-diacylhydrazine intermediate.

Step 4: Oxidative Cyclization to the 1,3,4-Oxadiazole

-

Dissolve the N,N'-diacylhydrazine in a dehydrating agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂).[10]

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonia solution).

-

The 2,5-disubstituted-1,3,4-oxadiazole product will precipitate out.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Caption: General synthetic workflow for 2,5-disubstituted-1,3,4-oxadiazoles.

Therapeutic Applications: A Multifaceted Scaffold

The 1,3,4-oxadiazole benzoic acid scaffold has been extensively explored for a multitude of therapeutic applications, demonstrating its significant potential in addressing a wide range of diseases.

Anticancer Activity

The 1,3,4-oxadiazole nucleus is a prominent scaffold in the development of novel anticancer agents.[2][3] Derivatives have been shown to exert their cytotoxic effects through various mechanisms of action, including the inhibition of crucial enzymes and proteins involved in cancer cell proliferation.[11]

-

Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives exhibit potent inhibitory activity against enzymes such as histone deacetylases (HDACs), thymidylate synthase, and topoisomerase II.[11] For instance, certain derivatives have shown significant inhibition of thymidine phosphorylase, a key enzyme in cancer cell proliferation.[11]

-

Tubulin Polymerization Inhibition: Some compounds incorporating the 1,3,4-oxadiazole scaffold have been found to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[3][12]

Caption: Mechanisms of anticancer activity for the 1,3,4-oxadiazole scaffold.

Antimicrobial and Antifungal Activity

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of antimicrobial and antifungal agents.[1][7] The incorporation of this moiety has led to the development of compounds with potent activity against a broad spectrum of bacteria and fungi. The mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Anti-inflammatory and Analgesic Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[1][7] These compounds often exert their effects by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The benzoic acid moiety can play a crucial role in binding to the active sites of these enzymes.

Other Therapeutic Areas

The versatility of the 1,3,4-oxadiazole benzoic acid scaffold extends to other therapeutic areas, including:

-

Anticonvulsant Activity: Certain derivatives have shown promise as anticonvulsant agents, with some compounds exhibiting activity in both maximal electroshock seizure and pentylenetetrazol models.[5][13]

-

Antitubercular Activity: The scaffold has been utilized in the development of potent antitubercular agents.[1][5]

-

Antiviral Activity: The well-known HIV integrase inhibitor, Raltegravir, contains a 1,3,4-oxadiazole ring, highlighting the scaffold's potential in antiviral drug discovery.[14][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3,4-oxadiazole benzoic acid derivatives is highly dependent on the nature and position of substituents on both the oxadiazole and benzoic acid rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

| Position of Substitution | Substituent Type | Effect on Activity | Therapeutic Area |

| C2 and C5 of Oxadiazole | Aromatic/Heterocyclic rings | Often enhances activity | Anticancer, Antimicrobial |

| Electron-withdrawing groups | Can increase potency | Anticancer | |

| Bulky hydrophobic groups | May improve binding affinity | Various | |

| Benzoic Acid Ring | Electron-donating groups (e.g., -OCH₃, -OH) | Can modulate activity | Anti-inflammatory |

| Halogens (e.g., -Cl, -F) | Often increases lipophilicity and activity | Antimicrobial, Anticancer | |

| Positional Isomerism (ortho, meta, para) | Significantly impacts binding and activity | Various |

Table 1: General Structure-Activity Relationship Trends for the 1,3,4-Oxadiazole Benzoic Acid Scaffold.

For antibacterial agents, hydrophobic substituents, especially halogens, on the aromatic rings attached to the oxadiazole core are generally well-tolerated and can enhance activity.[16] Conversely, the introduction of hydrogen-bond-donating substituents can sometimes decrease antimicrobial activity.[16] In the context of anticancer activity, the presence of specific aromatic or heterocyclic moieties at the C2 and C5 positions of the oxadiazole ring has been shown to be critical for potent cytotoxicity.

Future Perspectives and Conclusion

The 1,3,4-oxadiazole benzoic acid scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry. Its synthetic accessibility, metabolic stability, and diverse pharmacological profile make it an ideal starting point for the development of new drugs. Future research will likely focus on the design of hybrid molecules that combine the 1,3,4-oxadiazole core with other pharmacophores to create multi-target agents with enhanced efficacy and reduced side effects. The continued exploration of the vast chemical space around this privileged scaffold holds immense promise for the discovery of innovative treatments for a wide range of human diseases.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).

- A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. (n.d.). PubMed.

- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.).

- Design, synthesis and characterization of novel 1,3,4-oxadiazole dimers from benzoic acids. (2025, August 5).

- 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2021, March 15).

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). PMC.

- A Review Exploring Therapeutic Effect of 1,3,4-Oxadiazole Compounds. (2023, October 15).

- Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. (n.d.). Baghdad Science Journal.

- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (n.d.). PMC.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8).

- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. (n.d.).

- Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole. (2023, February 16). Bentham Science.

- 1,3,4-oxadiazole: a biologically active scaffold. (2012, February 3). ResearchGate.

- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (n.d.). Open Access Journals.

- Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids. (n.d.).

- Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009, March 1). PubMed.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). PMC.

- Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.).

- 1,3,4-oxadiazole: a biologically active scaffold. (2012, July 15). PubMed.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. OLB-PM-32946168 - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. 1,3,4-oxadiazole: a biologically active scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. researchgate.net [researchgate.net]

- 9. sphinxsai.com [sphinxsai.com]

- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 14. mdpi.com [mdpi.com]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling & Synthetic Architecture of 3-(1,3,4-Oxadiazol-2-yl)benzoic Acid

Executive Summary: The "Meta-Linker" Scaffold

3-(1,3,4-Oxadiazol-2-yl)benzoic acid (CAS: 1176505-26-2) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally, it combines a lipophilic, electron-deficient 1,3,4-oxadiazole ring with a hydrophilic, ionizable benzoic acid moiety.

This specific arrangement—meta-substitution—is critical. Unlike para-substituted isomers, the meta-configuration imparts a "kinked" geometry (approx. 120° bond angle), mimicking the spatial arrangement of bioactive amides and esters while offering superior metabolic stability. This guide provides a comprehensive technical analysis of its physicochemical behavior, synthetic pathways, and utility as a bioisostere in drug development.[1]

Structural & Electronic Architecture

Molecular Geometry and Electronic Distribution

The molecule consists of two planar aromatic systems: the benzene ring and the 1,3,4-oxadiazole heterocycle.

-

The 1,3,4-Oxadiazole Ring: This 5-membered ring is electron-deficient (π-deficient) due to the electronegativity of the oxygen and two nitrogen atoms. It acts as a strong electron-withdrawing group (EWG) on the benzene ring.

-

The Carboxylic Acid: Positioned at the meta (3-) position, it remains electronically communicated with the oxadiazole, though less intensely than in para isomers.

Bioisosterism

The 1,3,4-oxadiazole ring is a classic bioisostere for:

-

Carboxylic Esters (-COOR): Similar size and dipole but resistant to esterases.

-

Amides (-CONHR): Similar H-bond acceptor capabilities but lacks the H-bond donor of the amide NH (unless substituted).

Physicochemical Profiling

The following data consolidates predicted and structurally derived properties essential for formulation and ADME prediction.

Key Parameters Table

| Property | Value / Range | Description |

| Molecular Formula | C₉H₆N₂O₃ | |

| Molecular Weight | 190.16 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery). |

| LogP (Predicted) | ~0.9 - 1.2 | Moderately lipophilic in neutral form; ideal for membrane permeability. |

| LogD (pH 7.4) | -1.5 to -2.0 | Highly soluble at physiological pH due to ionization of COOH. |

| pKa (Acid) | 3.8 - 4.1 | Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing oxadiazole. |

| pKa (Base) | ~ -3.8 | The oxadiazole nitrogens are very weakly basic; will not protonate under physiological conditions. |

| H-Bond Donors | 1 | Carboxylic acid -OH. |

| H-Bond Acceptors | 4 | Two oxadiazole nitrogens, one oxadiazole oxygen, one carbonyl oxygen. |

| Polar Surface Area | ~80 Ų | < 140 Ų, indicating good potential for oral bioavailability. |

Solubility & Ionization Logic

The solubility profile is strictly pH-dependent.

-

pH < 3 (Stomach): The molecule exists in its neutral, protonated form (COOH). Solubility is limited by the lattice energy of the solid and the lipophilicity of the oxadiazole ring.

-

pH > 5 (Intestine/Blood): The carboxylic acid deprotonates (COO⁻). The anionic charge drastically increases aqueous solubility, making it highly soluble in buffers and plasma.

Visualization: pH-Dependent Species Equilibrium

The following diagram illustrates the dominant species across the pH scale.

Caption: Equilibrium shift from neutral, lipophilic species in acidic environments to highly soluble anionic species in physiological buffers.

Synthetic Methodology

Synthesis of the mono-substituted oxadiazole (with a hydrogen at C5) requires specific conditions to avoid dimerization or decomposition. The most robust route utilizes the cyclization of a hydrazide with a C1 source (like triethyl orthoformate).

Retrosynthetic Analysis

-

Target: 3-(1,3,4-Oxadiazol-2-yl)benzoic acid.[2][3][4][5][6]

-

Precursor: 3-Carboxybenzoic acid hydrazide (or protected ester form).

-

Starting Material: Isophthalic acid or Monomethyl isophthalate.

Step-by-Step Protocol

Step 1: Hydrazide Formation

-

Reagents: Monomethyl isophthalate, Hydrazine hydrate (excess), Ethanol.

-

Procedure: Reflux monomethyl isophthalate with 5-10 equivalents of hydrazine hydrate in ethanol for 4-6 hours.

-

Logic: Excess hydrazine prevents the formation of the dimer (di-hydrazide). The ester reacts preferentially over the acid (if free acid is present) or the salt forms.

-

Product: 3-(Hydrazinecarbonyl)benzoic acid (or its salt).

Step 2: Cyclization to Oxadiazole

-

Reagents: Triethyl orthoformate (TEOF), p-TsOH (catalytic).

-

Procedure: Suspend the hydrazide in TEOF. Add catalytic p-toluene sulfonic acid. Reflux for 8-12 hours.

-

Mechanism: The hydrazide nitrogen attacks the orthoformate carbon, followed by elimination of ethanol and cyclization.

-

Note: This installs the C-H bond at the 5-position of the oxadiazole.

Step 3: Hydrolysis (If Ester was protected)

-

If the carboxylic acid was protected as an ester during cyclization, perform standard hydrolysis (LiOH/THF/H2O) to reveal the free acid.

Visualization: Synthetic Workflow

Caption: Standard synthetic route via hydrazide intermediate and orthoformate cyclization.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H-NMR)

-

Solvent: DMSO-d₆ (due to solubility of the free acid).

-

Key Signal (The "Fingerprint"): A singlet integrating to 1H at δ 9.3 - 9.7 ppm . This represents the C5-H of the oxadiazole ring. It is highly deshielded due to the adjacent nitrogen and oxygen atoms.

-

Aromatic Region: Four protons corresponding to the meta-substituted benzene ring (approx. δ 7.6 - 8.6 ppm).

-

Acid Proton: Broad singlet at δ 11.0 - 13.0 ppm (COOH), often exchangeable with D₂O.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at 1680–1710 cm⁻¹ (Carboxylic acid).

-

C=N Stretch: Characteristic weak-to-medium band at 1610–1630 cm⁻¹ (Oxadiazole ring).

-

C-O-C Stretch: Bands around 1050–1250 cm⁻¹ (Oxadiazole ether linkage).

Drug Development Applications

Fragment-Based Drug Discovery (FBDD)

With a molecular weight < 200 Da, this molecule serves as an excellent "fragment" starter.

-

Growth Vectors: The carboxylic acid allows for amide coupling to expand the molecule into the "solvent-exposed" region of a binding pocket.

-

C5-Functionalization: The C-H at the 5-position of the oxadiazole is relatively acidic and can be functionalized via C-H activation or lithiation to introduce aryl/alkyl groups, converting the fragment into a lead compound.

ADMET Considerations

-

Metabolic Stability: The 1,3,4-oxadiazole ring is generally stable to oxidative metabolism (CYP450), unlike furan or thiophene rings which can form reactive epoxides.

-

Toxicity: Generally low toxicity, though hydrazide precursors must be fully purged from the final material as they are potential genotoxins (PGIs).

References

-

PubChem. 3-(1,3,4-oxadiazol-2-yl)benzoic acid (Compound).[6] National Library of Medicine.[7] Accessed Oct 2023. [Link]

-

Bostrom, J., et al. Oxadiazoles in Medicinal Chemistry.[1] Journal of Medicinal Chemistry, 2012, 55(5), 1817–1830. (General reference for oxadiazole properties). [Link]

-

Somani, R. R., & Shirodkar, P. Y. Oxadiazole: A biologically active moiety.[1][8][9][10] Der Chemica Sinica, 2011, 2(1), 30-40. (Review of biological activity and synthesis). [Link]

-

Jakubowska, et al. 1,3,4-Oxadiazole derivatives: synthesis, structure and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. [Link]

Sources

- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 2. 3-(5-AMINO-1,3,4-OXADIAZOL-2-YL)BENZOIC ACID | CAS 1432610-64-4 [matrix-fine-chemicals.com]

- 3. 1432678-74-4|3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid|BLD Pharm [bldpharm.com]

- 4. 1432678-74-4|3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]benzoic acid|BLD Pharm [bldpharm.com]

- 5. bldpharm.com.tr [bldpharm.com.tr]

- 6. PubChemLite - 3-(1,3,4-oxadiazol-2-yl)benzoic acid (C9H6N2O3) [pubchemlite.lcsb.uni.lu]

- 7. 1,3,4-Oxadiazole - Wikipedia [en.wikipedia.org]

- 8. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

Modulating Frontier Molecular Orbitals: An In-depth Technical Guide to the Electronic Properties of 3-Substituted 1,3,4-Oxadiazole Benzoic Acids

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry and materials science, prized for its favorable electronic and structural characteristics. When coupled with a benzoic acid scaffold, it creates a versatile platform for developing novel therapeutic agents and functional materials. The electronic properties of this core structure, however, are not static; they are exquisitely sensitive to the nature of the substituent at the 3-position of the benzoic acid ring. This technical guide provides a comprehensive exploration of how judicious selection of substituents can systematically tune the electronic landscape of 3-substituted 1,3,4-oxadiazole benzoic acids. We will delve into the underlying principles of substituent effects, detail rigorous experimental protocols for characterization, and provide a framework for rational design, bridging the gap between theoretical understanding and practical application for researchers in drug discovery and materials science.

Introduction: The 1,3,4-Oxadiazole Benzoic Acid Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[1] It is an electron-deficient system, a property that imparts high electron affinity and thermal stability.[2][3] This inherent electronic nature makes the 1,3,4-oxadiazole ring an important structural motif in the design of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs).[2] In the context of drug development, this scaffold is present in numerous compounds exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6]

When appended to a benzoic acid moiety, the resulting structure combines the electron-accepting nature of the oxadiazole with the versatile functionality of the carboxylic acid group, which can serve as a synthetic handle or a key interaction point with biological targets. The true power of this scaffold lies in its tunability. By introducing different chemical groups at the 3-position of the benzoic acid ring, we can systematically alter the molecule's electronic properties. This modulation is key to optimizing performance, whether that means fine-tuning drug-receptor interactions or shifting the emission wavelength of a fluorescent probe.

Core Molecular Structure

The general structure of the compounds discussed in this guide is presented below. The focus is on the strategic modification of the 'R' group at the 3-position of the benzoic acid ring and its subsequent impact on the molecule's electronic behavior.

Caption: Impact of substituents on HOMO-LUMO energy levels.

Experimental Characterization Workflow

A multi-technique approach is essential for a thorough understanding of the electronic properties. The logical flow from synthesis to detailed characterization allows for a comprehensive structure-property relationship analysis.

Caption: Integrated workflow for characterizing electronic properties.

Synthesis and Structural Confirmation

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of diacylhydrazines or the reaction of acid hydrazides with carboxylic acids using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid. [3][7] Exemplary Protocol: Synthesis of a 3-substituted 1,3,4-oxadiazole benzoic acid derivative

-

Esterification: Convert the starting substituted benzoic acid to its corresponding ethyl ester via Fischer esterification using ethanol and a catalytic amount of sulfuric acid. [7]2. Hydrazide Formation: React the synthesized ester with hydrazine hydrate in an alcoholic solvent under reflux to form the corresponding acid hydrazide. [1][7]3. Cyclization: Dissolve the acid hydrazide and a second carboxylic acid (which will form the other side of the oxadiazole) in a dehydrating agent such as phosphorus oxychloride. [7]4. Reaction: Reflux the mixture for 6-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC). [7]5. Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., 20% sodium bicarbonate solution) until a solid precipitate forms. [7]6. Purification: Filter the solid, wash thoroughly with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.

-

Confirmation: Confirm the structure of the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [8][9]

Photophysical Characterization

UV-Visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for probing electronic transitions. [10][11] Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

-

Solution Preparation: Prepare a stock solution of the purified compound in a spectroscopic grade solvent (e.g., DMSO, CH₂Cl₂, or ethanol) at a known concentration (e.g., 1 mM). From this, prepare a dilute solution (e.g., 10 µM) for analysis.

-

UV-Vis Measurement:

-

Use a dual-beam spectrophotometer. [12] * Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline (blank).

-

Fill a matched cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-700 nm).

-

Identify the wavelength of maximum absorbance (λ_max). [13]3. Fluorescence Measurement:

-

Use a spectrofluorometer. [12] * Excite the sample at its λ_max determined from the UV-Vis spectrum.

-

Record the emission spectrum, ensuring to scan to a wavelength significantly longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Quantum Yield (Φ) Determination (Relative Method):

-

Measure the absorbance and integrated fluorescence intensity of the sample and a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) under identical conditions.

-

Ensure the absorbance of both sample and standard at the excitation wavelength is low (< 0.1) to avoid inner filter effects. [14] * Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Electrochemical Analysis

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to determine the redox properties of a molecule. [15]It provides direct experimental values for the HOMO and LUMO energy levels.

Protocol: Cyclic Voltammetry

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). [16][17]2. Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated organic solvent (e.g., DMF or acetonitrile). [16][18]3. Sample Preparation: Dissolve the compound of interest in the electrolyte solution to a concentration of approximately 1 mM.

-

Deoxygenation: Purge the sample solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. [19]5. Measurement:

-

Connect the electrodes to a potentiostat. [15] * Scan the potential from an initial value where no reaction occurs towards positive potentials to measure oxidation, and then reverse the scan towards negative potentials to measure reduction. [15] * Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.

-

Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the ferrocene/ferrocenium, Fc/Fc⁺, couple which has a known absolute energy level of -4.8 eV relative to vacuum): E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

Data Synthesis and Interpretation

The true insight comes from correlating the data from these disparate techniques. Theoretical calculations using Density Functional Theory (DFT) are invaluable for rationalizing experimental findings. [20][21]DFT can compute the energies and spatial distributions of the HOMO and LUMO, providing a visual and quantitative explanation for the observed spectroscopic and electrochemical trends. [22][23]

Illustrative Data Table

The following table presents hypothetical data for a series of 3-substituted 1,3,4-oxadiazole benzoic acids, illustrating the expected trends.

| Substituent (R) | Type | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | E_HOMO (eV) (from CV) | E_LUMO (eV) (from CV) | ΔE (eV) |

| -H | Neutral | 310 | 380 | 0.65 | -5.90 | -2.50 | 3.40 |

| -OCH₃ | EDG | 325 | 405 | 0.75 | -5.65 | -2.45 | 3.20 |

| -N(CH₃)₂ | Strong EDG | 350 | 450 | 0.80 | -5.30 | -2.40 | 2.90 |

| -CF₃ | EWG | 318 | 390 | 0.50 | -6.10 | -2.80 | 3.30 |

| -NO₂ | Strong EWG | 340 | 430 | 0.15 | -6.30 | -3.10 | 3.20 |

As shown, electron-donating groups like -OCH₃ and -N(CH₃)₂ cause a bathochromic (red) shift in both absorption and emission and tend to increase the quantum yield. They also raise the HOMO energy level, decreasing the overall energy gap. Conversely, electron-withdrawing groups like -NO₂ also cause a red-shift but can significantly lower both HOMO and LUMO levels and often lead to reduced fluorescence efficiency. [2]

Conclusion and Future Outlook

The 3-substituted 1,3,4-oxadiazole benzoic acid scaffold represents a highly adaptable platform for chemical innovation. By understanding the fundamental principles of how substituents modulate frontier molecular orbital energies, researchers can rationally design molecules with tailored electronic properties. A systematic approach combining synthesis, comprehensive spectroscopic and electrochemical characterization, and computational modeling provides the necessary framework to validate these designs. This guide has outlined the key concepts and provided robust, field-tested protocols to empower scientists in drug discovery and materials science to harness the full potential of this versatile chemical core. Future work will continue to explore novel substituents and more complex substitution patterns to further refine control over the electronic landscape of these valuable compounds.

References

A complete list of references cited in this guide is provided below.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Electrochemical Synthesis, Antimicrobial and Antiinflammatory Activity of 2–amino-5-substituted- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. "Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives" by Shatha F. Al-Zobaydi, Bushra Karim et al. [bsj.uobaghdad.edu.iq]

- 9. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biocompare.com [biocompare.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. One moment, please... [nanoqam.ca]

- 15. Cyclic Voltammetry - CV Electrochemical Technique Gamry Instruments [gamry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ossila.com [ossila.com]

- 18. researchgate.net [researchgate.net]

- 19. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijopaar.com [ijopaar.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researcher.manipal.edu [researcher.manipal.edu]

- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 25. currentsignreview.com [currentsignreview.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Redirecting [linkinghub.elsevier.com]

- 29. researchgate.net [researchgate.net]

The Emerging Potential of 3-(1,3,4-Oxadiazol-2-yl)benzoic Acid: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on a specific, yet underexplored, member of this family: 3-(1,3,4-Oxadiazol-2-yl)benzoic acid. While direct, extensive research on this particular molecule is nascent, its structural components—the 1,3,4-oxadiazole ring and a benzoic acid substituent—suggest significant therapeutic potential. This document will provide a comprehensive overview of a plausible synthetic route, expected characterization, and, by inference from closely related analogues, a detailed exploration of its promising applications in oncology, infectious diseases, and inflammatory conditions.

Introduction: The 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral effects.[1][2][3][4][5] The presence of the benzoic acid moiety in 3-(1,3,4-Oxadiazol-2-yl)benzoic acid provides a crucial functional group for further derivatization and for potential interactions with biological targets.

Synthesis and Characterization

While a dedicated synthetic protocol for 3-(1,3,4-Oxadiazol-2-yl)benzoic acid is not extensively documented in publicly available literature, a reliable synthetic route can be postulated based on established methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.[1]

Proposed Synthetic Pathway

The synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzoic acid can be envisioned as a two-step process starting from isophthalic acid.

Caption: Proposed synthetic workflow for 3-(1,3,4-Oxadiazol-2-yl)benzoic acid.

Detailed Experimental Protocol (Postulated)

-

Esterification of Isophthalic Acid: Isophthalic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield isophthalic acid monomethyl ester.

-

Hydrazinolysis: The resulting monoester is then treated with hydrazine hydrate in ethanol under reflux to form 3-(hydrazinecarbonyl)benzoic acid.

-

Formylation: The acid hydrazide is subsequently reacted with formic acid under reflux to produce 3-(N'-formylhydrazinecarbonyl)benzoic acid.

-

Cyclodehydration: The final step involves the cyclodehydration of the formyl hydrazide using a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions to yield the target compound, 3-(1,3,4-Oxadiazol-2-yl)benzoic acid.[1]

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the C=O of the carboxylic acid, C=N of the oxadiazole ring, and C-O-C stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals for the aromatic protons and the carboxylic acid proton. ¹³C NMR would display signals for the carbons of the benzene and oxadiazole rings, as well as the carboxyl carbon.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₉H₆N₂O₃).

Potential Applications in Drug Discovery

Based on the extensive literature on 1,3,4-oxadiazole derivatives, 3-(1,3,4-Oxadiazol-2-yl)benzoic acid is a promising candidate for various therapeutic applications.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is present in numerous compounds with potent anticancer activity. These compounds often exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and growth factor receptors. Derivatives of 1,3,4-oxadiazole have shown significant cytotoxicity against a range of cancer cell lines. The benzoic acid moiety could enhance this activity by providing an additional site for interaction with biological targets.

Caption: Potential anticancer mechanisms of action.

Table 1: Anticancer Activity of Related 1,3,4-Oxadiazole Derivatives

| Compound Class | Cancer Cell Line | Reported Activity | Reference |

| 2,5-Disubstituted 1,3,4-oxadiazoles | Various | Cytotoxic | |

| 1,3,4-Oxadiazole-benzimidazoles | HeLa, MCF-7 | Moderate to weak activity | |

| Thio-substituted 1,3,4-oxadiazoles | K-562 (Leukemia) | Good activity |

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The 1,3,4-oxadiazole nucleus is a key component in many compounds with significant antibacterial and antifungal properties.[1][3] These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound, 3-(1,3,4-Oxadiazol-2-yl)benzoic acid, is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory and Analgesic Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term use is associated with gastrointestinal side effects, often attributed to the presence of a free carboxylic acid group.[1] The incorporation of a 1,3,4-oxadiazole ring in place of or in addition to a carboxylic acid has been shown to enhance anti-inflammatory activity while potentially reducing ulcerogenic effects.[1]

Future Directions and Conclusion

While 3-(1,3,4-Oxadiazol-2-yl)benzoic acid itself has not been the subject of extensive, dedicated research, its chemical structure strongly suggests a high potential for a range of therapeutic applications. The synthetic pathway is feasible with standard laboratory techniques, and its characterization should be straightforward.

Future research should focus on:

-

Optimized Synthesis: Developing and optimizing a high-yield synthesis protocol.

-

Comprehensive Biological Screening: Evaluating the compound against a wide panel of cancer cell lines, microbial strains, and in models of inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to explore how modifications to the benzoic acid and oxadiazole moieties affect biological activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

References

- Anti-inflammatory, analgesic evaluation and molecular dockingstudies of o-benzoyl benzoic acid based 1,3,4-oxadiazole analogues. (n.d.). Semantic Scholar.

- Synthesis and Characterization of some New 1,3,4-Oxadiazole derivatives based on 4-amino benzoic acid. (2016). Baghdad Science Journal.

- Synthesis and Antimicrobial Activity of 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-ones. (2010). Scientia Pharmaceutica.

- Synthesis and Antibacterial Activity of Novel Benzimidazole Linked 1,3,4-Oxadiazole Deriv

- Synthesis and biological evaluation of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-ones as cisplatin sensitizers. (n.d.).

- Process for the preparation of 1,2,4-oxadiazole benzoic acids. (2013).

- Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors. (2016). PubMed.

-

3-[5-(2-fluoro-phenyl)-[1][2][4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. (2008). Google Patents.

- 1,3,4-Oxadiazole. (2021). Encyclopedia.pub.

- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). Biointerface Research in Applied Chemistry.

- 1,3,4-oxadiazole derivatives and process for producing the same. (2002).

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- 1,2,4- OXADIAZOL-5-YL] BENZOIC ACID DERIVATIVES AS POTENTIAL BIOACTIVE COMPOUNDS. (n.d.).

- Recent advancements in oxadiazole-based anticancer agents. (n.d.). Semantic Scholar.

- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.).

- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). International Journal of Medical Sciences and Pharma Research.

- Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024).

- Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. (2015).

Sources

Methodological & Application

Application Note: One-Pot Synthesis Methods for 3-(1,3,4-Oxadiazol-2-yl)benzoic Acid Scaffolds

This Application Note and Protocol guide details the synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzoic acid , a critical scaffold in medicinal chemistry often used as a bioisostere for esters and amides or as a rigid linker in metal-organic frameworks (MOFs) and pharmacophores (e.g., PARP inhibitors).

Executive Summary & Strategic Analysis

The synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzoic acid presents a unique chemoselectivity challenge: the molecule contains a stable 1,3,4-oxadiazole ring and a reactive carboxylic acid functionality. Traditional multi-step routes involve the isolation of sensitive hydrazide intermediates, leading to yield erosion and operational complexity.

This guide presents two "One-Pot" strategies designed to maximize atom economy and reproducibility:

-

Method A (The Orthoester Route): The "Gold Standard" for synthesizing the C5-unsubstituted parent scaffold (R=H). It utilizes in situ hydrazide generation followed by cyclization with triethyl orthoformate.

-

Method B (The Oxidative Cyclization Route): A versatile protocol for generating C5-substituted derivatives (R=Aryl/Alkyl) using iodine-mediated oxidative cyclization of acylhydrazones.

Key Technical Insight: Direct cyclization on a substrate bearing a free carboxylic acid (e.g., isophthalic acid) often leads to polymerization or oligomerization. Therefore, the Methyl Ester Strategy (using mono-methyl isophthalate) is the recommended self-validating protocol, ensuring the free acid is generated only in the final controlled hydrolysis step.

Chemical Strategy & Mechanism

The formation of the 1,3,4-oxadiazole ring proceeds via a dehydration-cyclization mechanism. Understanding the pathway is crucial for troubleshooting.

Mechanism Visualization (Graphviz)

The following diagram illustrates the divergent pathways for Method A and Method B.

Caption: Divergent synthesis pathways from Mono-Methyl Isophthalate to the target Oxadiazole Acid.

Detailed Experimental Protocols

Method A: Synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzoic Acid (C5=H)

Applicability: Best for synthesizing the unsubstituted core scaffold. Precursor: Mono-methyl isophthalate (CAS: 1877-71-0).

Reagents & Equipment[1][2]

-

Mono-methyl isophthalate (1.0 equiv)[3]

-

Hydrazine hydrate (80% or 98%, 5.0 equiv)

-

Triethyl orthoformate (TEOF) (Excess/Solvent)[3]

-

p-Toluenesulfonic acid (p-TsOH) (0.1 equiv)

-

Solvents: Ethanol (absolute), THF, Water.

Protocol Steps

-

Hydrazide Formation (In-Situ):

-

In a round-bottom flask equipped with a reflux condenser, dissolve Mono-methyl isophthalate (10 mmol, 1.80 g) in absolute Ethanol (20 mL).

-

Add Hydrazine hydrate (50 mmol, ~2.5 mL) dropwise at room temperature.

-

Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The starting ester spot should disappear, replaced by the lower Rf hydrazide spot.

-

Critical Step: Evaporate the solvent and excess hydrazine under reduced pressure (rotary evaporator) to dryness. Co-evaporate with toluene (2x 10 mL) to ensure complete removal of water and hydrazine.

-

-

Cyclization (One-Pot Continuation):

-

To the crude hydrazide residue in the same flask, add Triethyl orthoformate (15 mL). The reagent acts as both the C1 carbon source and the solvent.

-

Add catalytic p-TsOH (1 mmol, 172 mg).

-

Reflux the mixture (100–110°C) for 8–12 hours.

-

Monitor reaction progress. The formation of the oxadiazole ring is indicated by the appearance of a new non-polar spot on TLC.

-

-

Hydrolysis & Isolation:

-

Concentrate the reaction mixture to remove excess TEOF.

-

Resuspend the residue in THF:Water (1:1, 20 mL).

-

Add LiOH·H2O (2.5 equiv) and stir at room temperature for 2 hours (saponification of the methyl ester).

-

Acidify carefully with 1M HCl to pH 3–4. The target acid, 3-(1,3,4-Oxadiazol-2-yl)benzoic acid , typically precipitates as a white solid.

-

Filter, wash with cold water, and dry under vacuum.

-

Yield Expectation: 75–85% (over 3 steps).

Method B: Iodine-Mediated Oxidative Cyclization (C5=Substituted)

Applicability: For generating libraries of 3-(5-Aryl-1,3,4-oxadiazol-2-yl)benzoic acids. Reference: Adapted from Tetrahedron Lett. 2009 and J. Org. Chem. protocols for metal-free cyclization.

Reagents

-

Isophthalic acid monohydrazide (prepared as in Method A, Step 1)

-

Aryl Aldehyde (1.0 equiv)[3]

-

Iodine (I2) (1.2 equiv)

-

Potassium Carbonate (K2CO3) (3.0 equiv)

-

Solvent: DMSO or DMF.

Protocol Steps

-

Hydrazone Formation:

-

Dissolve Isophthalic acid monohydrazide (1.0 equiv) and the desired Aryl Aldehyde (1.0 equiv) in Ethanol.

-

Reflux for 2 hours to form the acylhydrazone intermediate.

-

Remove solvent in vacuo.[4]

-

-

Oxidative Cyclization:

-

Redissolve the crude hydrazone in DMSO (0.5 M concentration).

-

Add K2CO3 (3.0 equiv) followed by Iodine (1.2 equiv).

-

Stir at 80–100°C for 3–5 hours. The solution typically turns dark brown (iodine) and then lightens as the reaction completes.

-

Mechanism:[5][6] Iodine oxidizes the C-N bond, facilitating the intramolecular nucleophilic attack of the oxygen on the imine carbon.

-

-

Workup:

-

Quench with aqueous Na2S2O3 (Sodium thiosulfate) to remove excess iodine.

-

Acidify with 1M HCl to precipitate the free carboxylic acid product.

-

Recrystallize from Ethanol/Water.

-

Data Summary & Troubleshooting

Comparative Analysis of Methods

| Feature | Method A (Orthoester) | Method B (Oxidative I2) |

| Target Molecule | C5-Unsubstituted (H) | C5-Substituted (Aryl/Alkyl) |

| Key Reagent | Triethyl Orthoformate | Iodine / K2CO3 |

| Reaction Type | Condensation/Elimination | Oxidative Cyclization |

| Atom Economy | High | Moderate (Stoichiometric oxidant) |

| Common Pitfall | Incomplete hydrazine removal inhibits cyclization. | Residual iodine complicates purification. |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of ester to di-acid instead of hydrazide. | Ensure anhydrous Ethanol is used; avoid excess water in hydrazine hydrate if possible. |

| Sticky Gum after TEOF | Polymerization or incomplete cyclization. | Increase p-TsOH catalyst load; ensure temperature reaches >100°C. |

| Product is Water Soluble | Formation of carboxylate salt. | Ensure pH is adjusted to ~3-4 during workup. Do not go too acidic (pH <1) as oxadiazole ring can open. |

References

-

General 1,3,4-Oxadiazole Synthesis

- Title: "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Deriv

- Source: Open Medicinal Chemistry Journal

-

URL:[Link]

-

Iodine-Mediated Cyclization

- Title: "Molecular Iodine Catalyzed One-Pot Synthesis of 1,3,4-Oxadiazoles"

- Source: Tetrahedron Letters (Cited context via Semantic Scholar)

-

URL:[Link]

-

Isophthalic Acid Hydrazide Precursors

- Title: "Synthesis of 5-Substituted Deriv

- Source: NIH / PMC

-

URL:[Link]

-

One-Pot Protocols (General)

- Title: "A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles"

- Source: Journal of Organic Chemistry (ACS)

-

URL:[Link]

Sources

- 1. scispace.com [scispace.com]

- 2. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]

- 3. rsc.org [rsc.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Application Note: POCl₃-Mediated Synthesis of 3-(1,3,4-Oxadiazol-2-yl)benzoic Acid

Abstract & Scope

This application note details the optimized protocol for synthesizing 3-(1,3,4-oxadiazol-2-yl)benzoic acid utilizing Phosphorus Oxychloride (POCl₃) as a cyclodehydrating agent. 1,3,4-Oxadiazoles are critical bioisosteres for carboxylic acids and esters in medicinal chemistry, offering improved metabolic stability and lipophilicity.

This protocol addresses the specific chemoselectivity challenge presented by the target molecule: generating the oxadiazole ring while preserving the meta-carboxylic acid functionality. To achieve high purity and yield, this guide utilizes a Methyl Ester Protection Strategy , preventing the formation of acid chloride byproducts at the benzoic acid position during the POCl₃ treatment.

Strategic Pathway & Mechanism

Synthetic Route

The synthesis is divided into three critical phases to ensure robustness:

-

Hydrazide Formation: Conversion of dimethyl isophthalate to the mono-hydrazide.

-

POCl₃-Mediated Cyclization: The core technology step, utilizing POCl₃ to close the 1,3,4-oxadiazole ring via a Vilsmeier-Haack-type intermediate.

-

Hydrolysis: Controlled saponification to reveal the final free acid.

Figure 1: Three-stage synthetic pathway utilizing ester protection to ensure chemoselectivity during the aggressive POCl₃ cyclization step.

Mechanistic Insight (POCl₃ Activation)

POCl₃ does not merely act as a solvent; it activates the carbonyl oxygen of the

Figure 2: Mechanistic cascade of POCl₃-mediated cyclodehydration.

Safety & Handling (Critical)

Phosphorus Oxychloride (POCl₃) is a highly toxic, corrosive, and moisture-sensitive reagent.

-

Inhalation Hazard: Severe respiratory damage. Work strictly in a fume hood.

-

Water Reactivity: Reacts violently with water to release HCl gas and Phosphoric acid. NEVER add water directly to a POCl₃ reaction mixture.[1]

-

Quenching Protocol: Always use the "Reverse Quench" method (add reaction mixture dropwise to ice/water), never the reverse.

Experimental Protocols

Phase 1: Preparation of Methyl 3-(hydrazinecarbonyl)benzoate

Note: This step desymmetrizes the starting material.

Reagents:

-

Dimethyl isophthalate (1.0 eq)

-

Hydrazine hydrate (1.0 eq)

-

Methanol (Solvent)

Procedure:

-

Dissolve Dimethyl isophthalate (19.4 g, 100 mmol) in Methanol (200 mL).

-

Add Hydrazine hydrate (5.0 g, 100 mmol) dropwise at 0°C. Crucial: Stoichiometry controls the formation of the mono-hydrazide vs. di-hydrazide.

-

Warm to room temperature and reflux for 4 hours.

-

Cool to room temperature. The product often precipitates. If not, concentrate to 50% volume.

-

Filter the white solid, wash with cold methanol (2 x 20 mL).

-

Yield Target: 75-85%.

Phase 2: POCl₃-Mediated Cyclization (The Core Step)

This step constructs the oxadiazole ring.

Reagents:

| Reagent | Equivalents | Role |

|---|---|---|

| Methyl 3-(hydrazinecarbonyl)benzoate | 1.0 eq | Precursor |

| Formic Acid (98%) | 5.0 - 10.0 eq | C1 Source / Co-solvent |

| Phosphorus Oxychloride (POCl₃) | 1.2 - 1.5 eq | Dehydrating Agent |

| Dichloromethane (DCM) | Optional | Extraction solvent |

Detailed Protocol:

-

Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a CaCl₂ drying tube (or N₂ line).

-

Addition: Charge the flask with Methyl 3-(hydrazinecarbonyl)benzoate (9.7 g, 50 mmol).

-

Add Formic acid (20 mL) and stir to create a suspension.

-

POCl₃ Introduction: Cool the mixture to 0°C. Add POCl₃ (5.6 mL, 60 mmol) dropwise over 20 minutes.

-

Why? The initial reaction between Formic acid and POCl₃ can be exothermic and generate CO gas. Control is essential.

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 100°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The hydrazide spot (polar) should disappear, replaced by a less polar oxadiazole spot.

-

-

Quenching (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-